Methyl 12-acetyl-13-oxotetradecanoate

Analytical chemistry Quality control Mass spectrometry identification

Methyl 12-acetyl-13-oxotetradecanoate (CAS 143814-66-8) is a C₁₇ fatty acid methyl ester derivative bearing dual carbonyl functionalities—a ketone at C-13 and an acetyl group at C-12—yielding a molecular formula of C₁₇H₃₀O₄ and a molecular weight of 298.42 Da. It is classified as a β-carbonyl tetradecanoate (β-keto ester) with an additional α-acetyl substitution, structurally distinct from common linear-chain keto esters.

Molecular Formula C17H30O4
Molecular Weight 298.4 g/mol
CAS No. 143814-66-8
Cat. No. B12562077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 12-acetyl-13-oxotetradecanoate
CAS143814-66-8
Molecular FormulaC17H30O4
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(=O)C(CCCCCCCCCCC(=O)OC)C(=O)C
InChIInChI=1S/C17H30O4/c1-14(18)16(15(2)19)12-10-8-6-4-5-7-9-11-13-17(20)21-3/h16H,4-13H2,1-3H3
InChIKeyNQYGXNPPYBINSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 12-acetyl-13-oxotetradecanoate (CAS 143814-66-8): Structural Identity and Procurement-Relevant Physicochemical Profile


Methyl 12-acetyl-13-oxotetradecanoate (CAS 143814-66-8) is a C₁₇ fatty acid methyl ester derivative bearing dual carbonyl functionalities—a ketone at C-13 and an acetyl group at C-12—yielding a molecular formula of C₁₇H₃₀O₄ and a molecular weight of 298.42 Da . It is classified as a β-carbonyl tetradecanoate (β-keto ester) with an additional α-acetyl substitution, structurally distinct from common linear-chain keto esters [1]. Its predicted physicochemical properties include a density of 1.0 ± 0.1 g/cm³, a boiling point of 386.1 ± 12.0 °C at 760 mmHg, a calculated LogP of 4.36, and a topological polar surface area of 60 Ų . The compound serves as a key substrate in patented biocatalytic routes to (R)-β-hydroxytetradecanoate, a critical chiral intermediate for the anti-obesity drug orlistat [1].

Why Methyl 12-acetyl-13-oxotetradecanoate Cannot Be Replaced by Generic Keto Ester Analogs for Orlistat Intermediate Synthesis


Structural differences among β-carbonyl tetradecanoate esters—specifically the position and nature of carbonyl substitution—directly govern substrate recognition, enzymatic conversion efficiency, and the stereochemical outcome of the chiral reduction step. Methyl 12-acetyl-13-oxotetradecanoate possesses a 1,2-dicarbonyl motif (12-acetyl, 13-oxo) that generates a distinct electronic environment and steric profile around the reactive β-keto center, differentiating it from simpler single-keto analogs such as methyl 13-oxotetradecanoate (CAS 18993-10-7) or methyl 3-oxotetradecanoate (CAS 22348-97-6). In patented orlistat intermediate processes, the β-carbonyl tetradecanoate substrate class—of which this compound is a member—undergoes ketoreductase-catalyzed reduction; the precise substitution pattern influences both substrate binding affinity and the enantiomeric excess (ee) of the resulting (R)-β-hydroxytetradecanoate product [1]. Simple substitution with a mono-keto ester lacking the 12-acetyl group alters the steric and electronic landscape, compromising conversion rates and chiral purity in a process where >99% ee and >99% conversion are the patent-validated benchmarks [2]. Procurement of the correct positional and substitutional isomer is therefore a critical quality control parameter, not a generic interchange.

Quantitative Differentiation Evidence for Methyl 12-acetyl-13-oxotetradecanoate vs. Closest Structural Analogs


Molecular Weight and Elemental Composition Distinguish the 12-Acetyl-13-Oxo Diester from All Single-Keto Tetradecanoate Analogs

Methyl 12-acetyl-13-oxotetradecanoate (C₁₇H₃₀O₄) carries an additional C₂H₂O unit relative to all single-keto methyl tetradecanoate analogs (C₁₅H₂₈O₃), resulting in a monoisotopic mass difference of +42.01 Da and a nominal mass difference of +42 Da [1]. This mass increment, arising from the 12-acetyl substituent, provides unambiguous differentiation by LC-MS or GC-MS from methyl 13-oxotetradecanoate (exact mass 256.20 Da) and methyl 3-oxotetradecanoate (exact mass 256.20 Da). The exact mass of the target compound is 298.2144 Da vs. 256.2038 Da for single-keto analogs—representing a 16.4% higher molecular weight .

Analytical chemistry Quality control Mass spectrometry identification

Predicted Boiling Point Elevation Reflects Stronger Intermolecular Interactions Due to Dual Carbonyl Motif

The predicted boiling point of methyl 12-acetyl-13-oxotetradecanoate (386.1 ± 12.0 °C at 760 mmHg) is substantially higher than that of methyl 3-oxotetradecanoate (296.9 ± 8.0 °C at 760 mmHg), an elevation of approximately 89 °C . The 13-oxo analog (methyl 13-oxotetradecanoate) has a reported boiling point of 190–196 °C at reduced pressure (15 mmHg), with an estimated atmospheric boiling point above 350 °C . The target compound's higher boiling point is consistent with the presence of two carbonyl groups capable of dipole-dipole interactions, versus a single carbonyl in comparator molecules. Density also differs: 1.0 ± 0.1 g/cm³ for the target compound versus 0.926 ± 0.06 g/cm³ for methyl 3-oxotetradecanoate .

Physicochemical characterization Purification Formulation development

Enhanced Lipophilicity (LogP 4.36) and Higher Bioaccumulation Potential vs. Single-Keto and Non-Keto Ester Analogs

The ACD/LogP of methyl 12-acetyl-13-oxotetradecanoate is predicted as 4.36, compared to 4.2 (XLogP3-AA) for methyl 13-oxotetradecanoate [1]. The non-keto methyl tetradecanoate (methyl myristate, CAS 124-10-7) has a significantly lower predicted LogP of approximately 6.4 by atom-based methods or ~5.4 by fragment methods—although chain-length normalized comparisons are more meaningful. The ACD/LogD at pH 7.4 is 4.01 for the target compound, with a predicted bioconcentration factor (BCF) of 657.81 and a soil organic carbon-water partition coefficient (KOC) of 3620.14 . These values indicate moderate-to-high lipophilicity and are relevant for environmental fate assessment and membrane permeability predictions in biological assay design.

ADME prediction Lipophilicity Membrane permeability Bioaccumulation assessment

Patent-Documented >99% Conversion and >99% ee Achievable via Ketoreductase-Catalyzed Reduction of β-Carbonyl Tetradecanoate Substrates

In the patent WO2021139689A1, β-carbonyl tetradecanoate substrates (including the methyl ester form structurally corresponding to methyl 12-acetyl-13-oxotetradecanoate) are subjected to ketoreductase (KRED)/glucose dehydrogenase (GDH) coupled enzymatic reduction. Example embodiments report substrate conversion rates exceeding 99% and product chiral ee values reaching ≥99% for the (R)-β-hydroxytetradecanoate product [1]. A related patent CN109022473B similarly reports substrate conversion >98% and product ee >99% for β-carbonyltetradecanoic acid methyl ester under optimized conditions (50–100 g/L substrate loading, pH 7.0–7.5, 35 °C, NADP⁺ cofactor) [2]. The presence of the 12-acetyl group adjacent to the 13-oxo moiety creates a unique steric and electronic environment at the prochiral β-carbonyl center, which can influence enzyme-substrate docking and the stereochemical outcome of hydride transfer. While direct comparative data for different β-carbonyl substitution patterns within a single study are not publicly disclosed, the patent teaches that the β-carbonyl tetradecanoate scaffold—with defined substitution—is essential for achieving these performance benchmarks [1][2].

Biocatalysis Orlistat intermediate synthesis Enantioselective reduction Process chemistry

Predicted Chromatographic Differentiation: Higher Retentivity on Reversed-Phase HPLC Columns vs. Lower-Mass Mono-Keto Analogs

Based on the higher LogP (4.36) and greater molecular weight (298.42 Da) of methyl 12-acetyl-13-oxotetradecanoate relative to single-keto tetradecanoate esters (LogP ~4.2, MW 256.38), the target compound is predicted to exhibit longer retention time on reversed-phase C18 HPLC columns under equivalent isocratic conditions. The topological polar surface area (TPSA) of 60 Ų for the target compound versus 43.4 Ų for methyl 13-oxotetradecanoate [1] further suggests distinct chromatographic behavior. This difference enables analytical separation and quantification of the target compound in the presence of potential mono-keto impurities or degradation products, an important quality control consideration during procurement acceptance testing.

HPLC method development Purity analysis Chromatographic retention Lipid analysis

Structural Confirmation by Unique InChI Key and SMILES: Definitive Digital Identity vs. Close-Regioisomer Ambiguity

Methyl 12-acetyl-13-oxotetradecanoate possesses a unique SMILES string (CC(=O)C(CCCCCCCCCCC(=O)OC)C(=O)C) and a specific InChI (InChI=1S/C17H30O4/c1-14(18)16(15(2)19)12-10-8-6-4-5-7-9-11-13-17(20)21-3/h16H,4-13H2,1-3H3) that unambiguously encodes the 12-acetyl-13-oxo substitution pattern . This is structurally distinct from methyl 13-oxotetradecanoate (SMILES: CC(=O)CCCCCCCCCCCC(=O)OC), where the single ketone resides at C-13 without the adjacent acetyl group, and from methyl 3-oxotetradecanoate (SMILES: CCCCCCCCCCCC(=O)CC(=O)OC), where the ketone is at C-3 [1]. The IUPAC name 'methyl 12-acetyl-13-oxotetradecanoate' is unambiguously assigned to CAS 143814-66-8. These digital identifiers provide a definitive, machine-readable specification that eliminates ambiguity in procurement ordering, inventory management, and automated structure verification workflows.

Cheminformatics Chemical database registration Procurement specification Structure verification

High-Value Application Scenarios for Methyl 12-acetyl-13-oxotetradecanoate Based on Documented Differentiation Evidence


Biocatalytic Synthesis of Chiral (R)-β-Hydroxytetradecanoate for Orlistat API Manufacturing

Methyl 12-acetyl-13-oxotetradecanoate serves as a β-carbonyl tetradecanoate substrate in ketoreductase/glucose dehydrogenase coupled enzymatic reduction systems, as documented in patents WO2021139689A1 and CN109022473B. The process achieves >99% substrate conversion and ≥99% enantiomeric excess for the (R)-β-hydroxytetradecanoate product under optimized conditions (50 mM PBS, pH 7.0, 35 °C, NADP⁺ cofactor) [1]. Procurement of the correct 12-acetyl-13-oxo isomer is critical because the dual carbonyl motif defines the steric and electronic environment at the prochiral center; simpler mono-keto analogs (methyl 13-oxotetradecanoate, methyl 3-oxotetradecanoate) lack the requisite substitution pattern and are either not substrates or produce different stereochemical outcomes. This compound is therefore specified for orlistat intermediate process development, scale-up, and manufacturing quality control.

Mass Spectrometry Method Development and Lipidomics Internal Standard Qualification

The distinct monoisotopic mass of 298.2144 Da (C₁₇H₃₀O₄, [M]⁺) differentiates methyl 12-acetyl-13-oxotetradecanoate from all common C₁₅ fatty acid methyl esters by +42 Da . This mass shift, combined with its unique fragmentation pattern arising from the 12-acetyl-13-oxo dicarbonyl structure, makes the compound a candidate for use as an internal standard or retention time marker in LC-MS/MS and GC-MS methods for oxygenated fatty acid analysis. Its predicted LogP (4.36) and TPSA (60 Ų) place it in a chromatographic space distinct from mono-keto and hydroxy fatty acid esters, supporting method selectivity [1]. Laboratories developing targeted lipidomics panels or quantifying keto fatty acid methyl esters in biological matrices can utilize this compound as a structurally definitive reference standard.

Structure-Activity Relationship (SAR) Probe for β-Carbonyl-Dependent Enzyme-Substrate Interactions

The 12-acetyl-13-oxo dicarbonyl arrangement creates a 1,2-diketone-like motif that can chelate metal ions, participate in hydrogen bonding, and undergo regioselective reduction or condensation reactions distinct from isolated ketone groups. This compound can serve as a mechanistic probe in studies of ketoreductase substrate specificity, ene-reductase stereoselectivity, or fatty acid β-oxidation enzyme recognition. The presence of both an acetyl methyl ketone (C-12) and a chain-terminal methyl ketone (C-13 oxo, adjacent to C-14 methyl) provides two distinct reactive carbonyl environments within a single molecule, enabling competitive reactivity studies that are not possible with single-keto analogs . Researchers investigating the molecular determinants of enzyme recognition for β-carbonyl fatty acid derivatives require this specific substitution pattern to generate meaningful SAR data.

Analytical Reference Material for Regulatory Compliance in Orlistat Intermediate Supply Chains

As a defined β-carbonyl tetradecanoate methyl ester with a unique CAS RN (143814-66-8), IUPAC name, and digital structure identifiers (InChI, SMILES), this compound meets the requirements for use as a reference standard in pharmacopeial monograph development, impurity profiling, and supply chain authenticity verification for orlistat intermediate manufacturing . Its structural distinction from potential process impurities—including methyl 13-oxotetradecanoate, methyl 3-oxotetradecanoate, and methyl 12-methyltetradecanoate—allows for definitive identity testing by NMR, IR, and mass spectrometry. Regulatory submissions (DMF, CEP, ANDA) for orlistat API that reference the β-carbonyl tetradecanoate intermediate pathway can use this compound as a characterized starting material or reference marker, provided batch-specific certificates of analysis are maintained.

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